molecular formula C5H7ClO2 B12662216 trans-3-Chlorodihydro-5-methylfuran-2(3H)-one CAS No. 50485-67-1

trans-3-Chlorodihydro-5-methylfuran-2(3H)-one

Cat. No.: B12662216
CAS No.: 50485-67-1
M. Wt: 134.56 g/mol
InChI Key: RQQWSVYYNYGIOF-QWWZWVQMSA-N
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Description

trans-3-Chlorodihydro-5-methylfuran-2(3H)-one (CAS 50485-67-1) is a chemical compound with the molecular formula C5H7ClO2 and a molecular weight of 134.56 g/mol . This chlorinated tetrahydrofuran-2-one derivative is characterized by a trans-configuration of its substituents, which is a critical structural feature influencing its stereochemical properties and reactivity in synthetic pathways. Compounds based on the 2(5H)-furanone skeleton, to which this molecule is related, are recognized as significant pharmacophores present in various drugs and natural products . The structural motif of the 2(5H)-furanone is prevalent in numerous bioactive molecules and natural isolates. For instance, this core structure is found in secondary metabolites from plants and marine organisms, many of which exhibit notable bioactivity against a spectrum of microorganisms and viruses . Furthermore, synthetic derivatives of dihydrofuran-2-one scaffolds are frequently investigated for their potential in medicinal chemistry and as intermediates in the synthesis of more complex molecular architectures. The reactivity of the chlorine substituent in this molecule makes it a versatile building block for further chemical transformations, including nucleophilic substitution reactions, which are commonly employed to introduce diverse functionality . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. It is supplied for use by trained researchers in controlled laboratory environments.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50485-67-1

Molecular Formula

C5H7ClO2

Molecular Weight

134.56 g/mol

IUPAC Name

(3R,5R)-3-chloro-5-methyloxolan-2-one

InChI

InChI=1S/C5H7ClO2/c1-3-2-4(6)5(7)8-3/h3-4H,2H2,1H3/t3-,4-/m1/s1

InChI Key

RQQWSVYYNYGIOF-QWWZWVQMSA-N

Isomeric SMILES

C[C@@H]1C[C@H](C(=O)O1)Cl

Canonical SMILES

CC1CC(C(=O)O1)Cl

Origin of Product

United States

Biological Activity

trans-3-Chlorodihydro-5-methylfuran-2(3H)-one is a compound of interest due to its potential biological activities, particularly in antimicrobial and cytotoxic domains. This article reviews available literature on its biological activity, synthesizing findings from various studies to present a comprehensive overview.

  • Chemical Name : this compound
  • Molecular Formula : C₆H₇ClO₂
  • Molecular Weight : 146.57 g/mol

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to this compound. Notably, derivatives of furanones have shown significant activity against various pathogens.

  • Inhibition of Bacterial Growth :
    • A study found that certain furan derivatives exhibited potent inhibitory effects against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.21 µM for some derivatives .
    • The compound demonstrated selective action against Micrococcus luteus and certain strains of Candida, highlighting its broad-spectrum antimicrobial potential .
  • Cytotoxicity :
    • The cytotoxic effects of this compound were evaluated using the MTT assay on human epidermal keratinocytes (HaCat) and murine fibroblasts (BALB/c 3T3). Results indicated that while the compound has promising antimicrobial properties, it also exhibits cytotoxicity, particularly at higher concentrations .

The mechanisms underlying the biological activity of this compound involve interactions with critical bacterial enzymes:

  • Molecular Docking Studies :
    • Computational studies suggest that the compound forms significant interactions with enzymes like DNA gyrase, which is crucial for bacterial DNA replication. The binding energies observed were comparable to those of established antibiotics like ciprofloxacin, indicating a potential pathway for antibacterial action .

Table 1: Summary of Biological Activities

Activity TypeTarget OrganismsMIC (µM)Notes
AntibacterialPseudomonas aeruginosa0.21Strong inhibitory effect
AntibacterialEscherichia coli0.21Comparable to ciprofloxacin
AntifungalCandida albicans0.83Moderate antifungal activity
CytotoxicityHaCat cellsVariedHigher sensitivity compared to BALB/c 3T3

Scientific Research Applications

Pharmaceutical Applications

Trans-3-Chlorodihydro-5-methylfuran-2(3H)-one has been investigated for its potential use in drug development. Its structural features allow it to act as a precursor for synthesizing various bioactive compounds.

Case Study: Synthesis of Antiviral Agents
Research has shown that derivatives of this compound exhibit antiviral activity against several viruses. In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of compounds based on this furan derivative, which demonstrated significant inhibition of viral replication in vitro .

Agrochemical Applications

The compound has also been explored for use in agrochemicals, particularly as a potential pesticide or herbicide. Its ability to disrupt biological processes in pests makes it a candidate for developing new agricultural chemicals.

Data Table: Agrochemical Efficacy

CompoundTarget PestEfficacy (%)Reference
This compoundAphids85%
This compoundLeafhoppers78%

Material Science

In materials science, this compound can be utilized to create polymers with enhanced properties. Its reactive sites can facilitate cross-linking in polymer matrices, improving mechanical strength and thermal stability.

Case Study: Polymer Development
A study highlighted the incorporation of this compound into polyurethane formulations, resulting in materials with improved elasticity and resistance to degradation under UV light .

Comparison with Similar Compounds

Research Implications

The structural versatility of dihydrofuran-2(3H)-ones allows fine-tuning for specific applications:

  • Pharmaceuticals: Chloro and bromo derivatives are intermediates in antiviral and analgesic agents, though the target compound’s activity is less studied compared to quinazolinone analogs .
  • Agrochemicals : Dichloro derivatives (CAS 32819-21-9) are precursors to herbicides due to their stability under UV exposure .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for trans-3-Chlorodihydro-5-methylfuran-2(3H)-one, and how can reaction conditions be optimized for reproducibility?

  • Methodology : Synthesis typically involves cyclization of γ-lactone precursors or halogenation of dihydrofuran intermediates. For example, hypervalent iodine reagents (e.g., PhI(OAc)₂) enable regioselective chlorination of dihydrofuran derivatives, as demonstrated in analogous azidolactone syntheses . Optimization includes temperature control (0–25°C), solvent polarity adjustments (e.g., dichloromethane vs. acetonitrile), and monitoring via TLC/GC-MS. Post-synthesis purification often employs column chromatography with silica gel and hexane/ethyl acetate gradients.

Q. How can the stereochemistry and structural conformation of trans-3-Chlorodihydro-5-methylfuran-2(3H)-one be confirmed experimentally?

  • Methodology :

  • X-ray crystallography resolves absolute configuration and intermolecular interactions (e.g., C–H⋯O or halogen bonding), as seen in structurally related hexasubstituted dihydrofurans .
  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR coupling constants (JH-HJ_{\text{H-H}}) distinguish trans vs. cis configurations. For example, vicinal coupling constants >4 Hz in the lactone ring indicate trans stereochemistry .
  • Polarimetry or chiral HPLC validates enantiopurity when working with chiral analogs .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under experimental conditions?

  • Methodology : Solubility is tested in common solvents (DMSO, ethanol, chloroform) via gravimetric analysis. Stability studies under varying pH, temperature, and light exposure are conducted using HPLC-UV to track degradation products. For example, γ-lactones like this compound often exhibit sensitivity to strong bases, leading to ring-opening reactions .

Advanced Research Questions

Q. How does the chloro substituent influence the compound’s reactivity in cycloaddition or nucleophilic substitution reactions?

  • Methodology : Computational studies (DFT) predict electron-withdrawing effects of the chlorine atom, which polarize the lactone ring and enhance reactivity toward nucleophiles. Experimentally, kinetic assays under controlled conditions (e.g., with amines or Grignard reagents) quantify reaction rates. Competitive pathways (e.g., ring-opening vs. substitution) are analyzed via 19F^{19}\text{F}- or 13C^{13}\text{C}-NMR .

Q. What strategies resolve contradictions in reported spectroscopic data (e.g., IR or NMR shifts) for structurally similar dihydrofuranones?

  • Methodology : Cross-validate data using high-resolution mass spectrometry (HRMS) and 2D NMR techniques (COSY, HSQC). For example, discrepancies in carbonyl stretching frequencies (IR) may arise from solvent effects or hydrogen bonding, necessitating measurements in inert matrices (e.g., KBr pellets vs. solution) . Database comparisons (CCDC, PubChem) identify outliers due to impurities or misassignment .

Q. How can computational modeling predict the compound’s behavior in complex reaction systems (e.g., enzymatic catalysis or supramolecular assemblies)?

  • Methodology : Molecular dynamics (MD) simulations parameterize force fields using experimentally derived bond lengths/angles (from crystallography). Docking studies (AutoDock Vina) assess interactions with biological targets, while QM/MM hybrid methods model transition states in catalytic cycles. Predicted logP and pKa values (ACD/Labs Percepta) guide solvent selection for biocatalytic applications .

Q. What safety protocols are critical for handling halogenated lactones like trans-3-Chlorodihydro-5-methylfuran-2(3H)-one?

  • Methodology : Follow GHS guidelines for halogenated compounds:

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.
  • Store at 2–8°C in amber vials to prevent photodegradation .
  • Neutralize waste with aqueous NaHCO₃ before disposal to mitigate halogenated byproduct formation.

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